Cas no 83493-06-5 (Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-)

Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy- structure
83493-06-5 structure
Product name:Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-
CAS No:83493-06-5
MF:C24H24O2FCl
MW:398.89756
CID:728218
PubChem ID:3068483

Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-
    • 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzen e
    • 4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene
    • Benzene, 4-((2-(4-chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxy-
    • 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-2-methylbutyl ether
    • 83493-06-5
    • DTXSID101003478
    • 4-{[2-(4-Chlorophenyl)-2-methylbutoxy]methyl}-1-fluoro-2-phenoxybenzene
    • SCHEMBL10837274
    • 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene
    • Inchi: InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3
    • InChI Key: IQPIVIUXARHSLB-UHFFFAOYSA-N
    • SMILES: CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Computed Properties

  • Exact Mass: 398.145
  • Monoisotopic Mass: 398.145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.163
  • Boiling Point: 459.3°C at 760 mmHg
  • Flash Point: 231.6°C
  • Refractive Index: 1.563

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